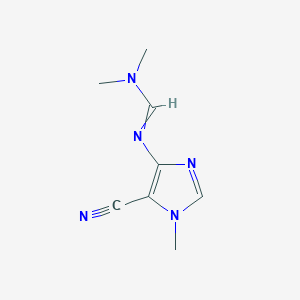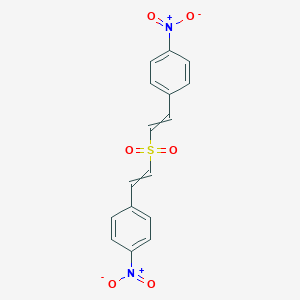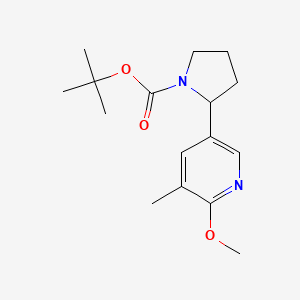![molecular formula C9H18N2O B11823848 2-{octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl}ethan-1-ol CAS No. 2126160-75-4](/img/structure/B11823848.png)
2-{octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl}ethan-1-ol is a heterocyclic compound with the molecular formula C9H18N2O This compound is characterized by its unique structure, which includes a pyrrolo[3,2-b]pyridine ring system fused with an ethan-1-ol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl}ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a suitable amine, followed by reduction and cyclization steps. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-{octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethan-1-ol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group can yield a ketone or aldehyde, while substitution reactions can introduce new functional groups to the molecule .
Applications De Recherche Scientifique
2-{octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl}ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds
Mécanisme D'action
The mechanism of action of 2-{octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with similar structural features.
1H-pyrazolo[3,4-b]pyridine: Known for its biomedical applications and similar ring structure.
1H-pyrrolo[3,4-c]pyridine: Used in various chemical and biological studies
Uniqueness
2-{octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl}ethan-1-ol is unique due to its specific ring structure and the presence of the ethan-1-ol group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
2126160-75-4 |
|---|---|
Formule moléculaire |
C9H18N2O |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
2-(1,2,3,3a,5,6,7,7a-octahydropyrrolo[3,2-b]pyridin-4-yl)ethanol |
InChI |
InChI=1S/C9H18N2O/c12-7-6-11-5-1-2-8-9(11)3-4-10-8/h8-10,12H,1-7H2 |
Clé InChI |
AZYQIKKOBZQFQS-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(CCN2)N(C1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11823778.png)




![2-fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11823812.png)




![2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B11823841.png)


